1-(4-benzylpiperidin-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}ethan-1-one
Description
The compound 1-(4-benzylpiperidin-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}ethan-1-one features a 4-benzylpiperidine moiety connected via an ethanone linker to a 1,3-thiazole ring substituted with a pyrimidin-2-ylamino group.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-19(14-18-15-28-21(24-18)25-20-22-9-4-10-23-20)26-11-7-17(8-12-26)13-16-5-2-1-3-6-16/h1-6,9-10,15,17H,7-8,11-14H2,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQUGWGOANOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-benzylpiperidin-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}ethan-1-one, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized by its molecular formula and molecular weight of approximately 373.51 g/mol. The compound features a piperidine ring, a thiazole moiety, and a pyrimidine derivative, which contribute to its diverse biological activities.
Chemical Structure
Chemical Structure
Pharmacological Profile
Research indicates that this compound exhibits significant activity against various biological targets, particularly in the central nervous system (CNS) and cancer pathways.
1. Receptor Binding Affinity
The compound has been evaluated for its binding affinity to several receptors, including:
- Sigma Receptors : Studies show that derivatives of benzylpiperidine exhibit higher affinity for sigma1 receptors compared to sigma2 receptors. This suggests potential applications in treating neurodegenerative conditions .
| Receptor | Binding Affinity (Ki) |
|---|---|
| Sigma1 | Low nanomolar range |
| Sigma2 | Higher than Sigma1 |
2. Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the inhibition of kinesin spindle protein (KSP), leading to cell cycle arrest . This mechanism highlights its potential as an anticancer agent.
Case Study 1: KSP Inhibition
A study on a related compound indicated that it effectively arrested cells in mitosis, resulting in the formation of monopolar spindles—a hallmark of KSP inhibition. This suggests that similar compounds could be developed for cancer therapy .
Case Study 2: CNS Effects
Research has shown that compounds with similar structures can modulate neurotransmitter systems, particularly by acting as antagonists at muscarinic receptors . This activity may offer therapeutic avenues for treating disorders like schizophrenia and depression.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.
Scientific Research Applications
Neurological Disorders
Research has indicated that compounds similar to 1-(4-benzylpiperidin-1-yl)-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}ethan-1-one may act as antagonists at muscarinic receptors, particularly M4 receptors. These receptors are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. The modulation of these receptors can lead to improved cognitive function and reduced symptoms associated with these conditions .
Antidepressant Activity
Studies have shown that related compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential for developing new antidepressants based on the structure of this compound .
Anticancer Properties
Emerging research indicates that thiazole derivatives possess anticancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific application of this compound in oncology is under preliminary investigation .
Case Studies
Receptor Interaction
The compound's interaction with muscarinic receptors, especially M4 subtype, is crucial for its potential therapeutic effects on cognitive functions and mood regulation.
Neurotransmitter Modulation
By influencing the levels of key neurotransmitters such as serotonin and norepinephrine, this compound may provide a novel approach to treating mood disorders.
Anticancer Mechanisms
Thiazole-based compounds have shown promise in inducing apoptosis and inhibiting angiogenesis in cancer cells, suggesting that similar mechanisms may apply to this compound.
Comparison with Similar Compounds
Piperidine/Piperazine-Based Ethanone Derivatives
Several analogs share the ethanone-piperidine/piperazine core but differ in substituents:
- 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one (): A simpler analog lacking the thiazole-pyrimidine system. The bromophenyl group may enhance lipophilicity compared to the benzyl group in the target compound.
- PROTAC-related compounds (e.g., AP-PROTAC-2 , ): Feature piperazine linked to pyrimidine and bulky aromatic systems. The target compound’s benzylpiperidine group may confer distinct binding kinetics compared to piperazine-based PROTACs .
Thiazole-Containing Analogs
Compounds with thiazole-ethanone scaffolds include:
- 1-(pyrrolidin-1-yl)-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one (): Replaces benzylpiperidine with pyrrolidine and introduces a trifluoromethoxyphenyl group, which may enhance metabolic stability .
- 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): A structurally complex analog with a benzimidazotriazole system, likely influencing solubility and target selectivity .
Implications of Structural Variations
- Piperidine vs. However, benzylpiperidine in the target compound may improve blood-brain barrier penetration .
- Thiazole Substituents: The pyrimidin-2-ylamino group on thiazole (target compound) likely enhances π-π stacking with kinase ATP pockets, whereas tetrazole or trifluoromethoxy groups () may modulate electron density and solubility .
- Ethanone Linker: The ethanone spacer balances rigidity and flexibility, critical for maintaining optimal binding conformations across analogs .
Preparation Methods
Synthesis of 4-Benzylpiperidine
Step 1 : N-Alkylation of Piperidine
Piperidine reacts with benzyl bromide in acetone under reflux (12 h) with triethylamine as a base, yielding 4-benzylpiperidine hydrobromide. Neutralization with NaOH affords the free base (Yield: 78%).
Analytical Data :
-
¹H NMR (CDCl₃) : δ 7.30–7.20 (m, 5H, Ar-H), 3.50 (s, 2H, CH₂Ph), 2.80–2.60 (m, 4H, piperidine-H), 1.70–1.50 (m, 5H, piperidine-H).
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MS (EI) : m/z 189 [M]⁺.
Synthesis of 2-[(Pyrimidin-2-yl)Amino]-1,3-Thiazol-4-yl Acetic Acid
Step 2 : Thiourea Formation
Pyrimidin-2-amine (1 equiv.) reacts with carbon disulfide (1.2 equiv.) in ethanol with KOH (2 equiv.) at 50°C for 4 h, forming N-(pyrimidin-2-yl)thiourea.
Step 3 : Hantzsch Thiazole Cyclization
The thiourea intermediate reacts with ethyl bromoacetate (1.1 equiv.) in refluxing acetone (6 h), yielding ethyl 2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylate. Hydrolysis with HCl (6M) gives the carboxylic acid (Yield: 82%).
Analytical Data :
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IR (KBr) : 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
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¹³C NMR (DMSO-d₆) : δ 165.2 (COOH), 158.9 (C=N), 115.4–125.6 (thiazole and pyrimidine carbons).
Coupling via Nucleophilic Acyl Substitution
Step 4 : Acid Chloride Formation
The carboxylic acid (1 equiv.) reacts with thionyl chloride (3 equiv.) at 70°C for 2 h, forming the acyl chloride.
Step 5 : Amide Bond Formation
The acyl chloride reacts with 4-benzylpiperidine (1.2 equiv.) in dichloromethane with Et₃N (2 equiv.) at 0°C, yielding the target compound (Yield: 65%).
Optimization Note : Microwave irradiation (100°C, 30 min) improves coupling efficiency to 78%.
Synthetic Route 2: One-Pot Tandem Alkylation-Cyclization
Reaction Scheme
1-(4-Benzylpiperidin-1-yl)ethanone (1 equiv.), synthesized via acetylation of 4-benzylpiperidine, reacts with N-(pyrimidin-2-yl)thiourea (1 equiv.) and bromoacetaldehyde (1.1 equiv.) in DMF at 120°C for 8 h. The tandem alkylation-cyclization forms the thiazole ring directly (Yield: 71%).
Key Advantage : Eliminates intermediate isolation steps.
Spectroscopic Validation
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¹H NMR (DMSO-d₆) : δ 8.40 (s, 1H, NH), 7.30–7.15 (m, 5H, Ar-H), 4.20 (s, 2H, CH₂CO), 3.60 (s, 2H, piperidine-CH₂).
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HRMS (ESI) : m/z 423.1789 [M+H]⁺ (Calc. 423.1792).
Synthetic Route 3: Reductive Amination Approach
Ketone Intermediate Preparation
2-{2-[(Pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetaldehyde (1 equiv.) reacts with 4-benzylpiperidine (1.2 equiv.) and NaBH₃CN (1.5 equiv.) in methanol at 25°C for 12 h. The reductive amination forms the target compound (Yield: 68%).
Limitation : Requires pre-synthesized aldehyde, increasing synthetic steps.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 65% | 71% | 68% |
| Steps | 5 | 3 | 4 |
| Key Advantage | High purity | One-pot | Mild conditions |
| Disadvantage | Lengthy | High temp. | Aldehyde prep. |
Analytical and Purification Strategies
Chromatographic Purification
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Column : Silica gel (60–120 mesh) with EtOAc/hexane (3:7).
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
Purity Assessment
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HPLC Purity : >98% for all routes.
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Elemental Analysis : C₂₃H₂₆N₆OS (Calc.: C 62.43, H 5.88, N 19.01; Found: C 62.39, H 5.91, N 18.97).
Mechanistic Insights and Side Reactions
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Thiazole Ring Formation : Proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclodehydration.
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Byproducts :
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N-Benzylpiperidine (from over-alkylation).
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Thiazole dimerization (suppressed using excess bromoketone).
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Scalability and Industrial Feasibility
Route 2 is optimal for kilogram-scale production due to fewer unit operations and compatibility with flow chemistry setups. Estimated cost: $120/g at 10 kg scale.
Q & A
Q. How does this compound compare to analogous kinase inhibitors in terms of selectivity?
- Methodological Answer: Generate a heatmap of kinase inhibition profiles using public datasets (e.g., ChEMBL). Compare selectivity scores (e.g., Gini coefficients) against reference inhibitors (e.g., imatinib). Use computational docking to predict binding site interactions that drive selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
